molecular formula C16H10N2O2 B11854520 2-Phthalimidomethyl-benzonitrile

2-Phthalimidomethyl-benzonitrile

Cat. No.: B11854520
M. Wt: 262.26 g/mol
InChI Key: WNDRLQVACLZPRI-UHFFFAOYSA-N
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Description

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as silica-supported niobium complex (SiO2-tpy-Nb) in a solvent mixture of isopropanol and water at reflux conditions . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as the solvent .

Industrial Production Methods

Industrial production of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The isoindoline-1,3-dione moiety can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is unique due to the presence of both the isoindoline-1,3-dione and benzonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile

InChI

InChI=1S/C16H10N2O2/c17-9-11-5-1-2-6-12(11)10-18-15(19)13-7-3-4-8-14(13)16(18)20/h1-8H,10H2

InChI Key

WNDRLQVACLZPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C#N

Origin of Product

United States

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